molecular formula C16H22BrNO3 B3440899 ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No.: B3440899
M. Wt: 356.25 g/mol
InChI Key: SOZBQRDCYZVXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate, also known as BRD-9424, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of piperidinecarboxylates and has been found to possess unique biochemical and physiological properties.

Mechanism of Action

Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other transcriptional co-regulators. This inhibition leads to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to induce apoptosis in cancer cells, while sparing normal cells. This compound has also been found to inhibit tumor growth in vivo in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer development and progression. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its effects on other bromodomain-containing proteins and their roles in disease. Additionally, further optimization of the synthesis method could lead to the development of more potent and selective inhibitors of BRD4.

Scientific Research Applications

Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate has been found to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in cancer development and progression. Inhibition of BRD4 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, this compound has potential applications in cancer research as a therapeutic agent.

Properties

IUPAC Name

ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-3-21-16(19)13-6-8-18(9-7-13)11-12-4-5-15(20-2)14(17)10-12/h4-5,10,13H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZBQRDCYZVXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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